2-Amino-1-(3,5-dichlorophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

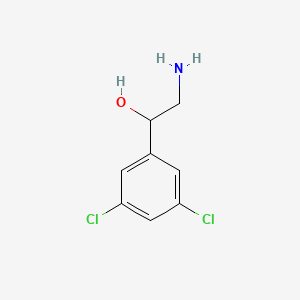

It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form 3,5-dichlorophenyl nitroethanol, which is then reduced to this compound using a reducing agent such as hydrogen in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-1-(3,5-dichlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethanols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Chemistry

- This compound is utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals due to its ability to undergo further chemical transformations.

Synthetic Methods

- The synthesis typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane, followed by reduction to yield 2-Amino-1-(3,5-dichlorophenyl)ethanol. Such methods can be optimized for higher yields and purity, especially in industrial applications.

Pharmacological Potential

- Research indicates that this compound exhibits potential biological activities, particularly in the realm of medicinal chemistry. Its derivatives have shown promise as cytotoxic agents against cancer cells, indicating possible applications in cancer therapy .

Mechanisms of Action

- The compound may interact with various biological targets, including receptors and enzymes involved in critical biochemical pathways. For instance, it has been noted for its ability to modulate neurotransmitter levels and inhibit enzymes like acetylcholinesterase, which could have implications for neurodegenerative diseases.

Industrial Applications

Agrochemicals Production

- In addition to its pharmaceutical applications, this compound is also used in the production of agrochemicals. Its chemical properties make it suitable for developing pesticides and herbicides that are effective yet environmentally friendly.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of derivatives of this compound on the MDA-MB-231 breast cancer cell line. The results demonstrated that these compounds induced apoptosis at concentrations as low as 10 µM, showing significant potential as anticancer agents .

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound Derivative | 10 | Induces apoptosis through cell cycle modulation |

| Cisplatin | 31.4 | DNA cross-linking agent |

Case Study: Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound's derivatives against neurodegenerative diseases like Alzheimer's disease. The ability to inhibit acetylcholinesterase suggests a potential role in enhancing cognitive function by increasing acetylcholine levels in the brain.

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(3,5-dichlorophenyl)ethanol involves its interaction with specific molecular targets. In the case of its use as a β2 agonist, it binds to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in bronchodilation and relaxation of smooth muscles .

Comparación Con Compuestos Similares

Similar Compounds

Clenproperol: A β2 agonist with similar pharmacological properties.

Clenpenterol: Another β2 agonist with structural similarities.

Uniqueness

2-Amino-1-(3,5-dichlorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Amino-1-(3,5-dichlorophenyl)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Target Interactions

Research indicates that compounds with similar structures often interact with various biological targets. For instance, 2-amino derivatives have shown binding affinities to receptors such as the Bcl-2 family proteins, which are crucial in regulating apoptosis. Such interactions can lead to significant biological activities, including cytotoxic effects against cancer cells.

Biochemical Pathways

The compound may influence multiple biochemical pathways. Similar compounds have been noted for their roles in modulating neurotransmitter levels and inhibiting enzymes like acetylcholinesterase (AChE), which is vital for neurotransmission . This modulation can have implications for neurodegenerative diseases like Alzheimer's.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and morphological changes indicative of apoptosis .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 10.0 |

| A549 | 15.0 | |

| MIA PaCa-2 | 12.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggests that the compound exhibits promising anticancer activity.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown potential neuroprotective effects by inhibiting AChE activity. This inhibition is crucial in enhancing cholinergic transmission, which can be beneficial in treating conditions like Alzheimer's disease .

Table 2: AChE Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 4.5 |

| Donepezil | 2.16 |

Case Studies and Research Findings

A study conducted on a series of amino compounds demonstrated that modifications in the phenyl ring significantly influenced biological activity. The introduction of electron-withdrawing groups enhanced AChE inhibitory activity, suggesting a structure-activity relationship critical for drug design .

Another study highlighted the ability of similar compounds to induce apoptosis through mitochondrial pathways, reinforcing the potential use of these compounds in cancer therapy .

Propiedades

IUPAC Name |

2-amino-1-(3,5-dichlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDAVNPCXAGELD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396347 |

Source

|

| Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78982-78-2 |

Source

|

| Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.